Cas no 36974-66-0 (4-(4-chlorobenzenesulfonamido)butanoic acid)

4-(4-Chlorobenzenesulfonamido)butanoic acid is a sulfonamide derivative featuring a chlorophenyl group and a carboxylic acid functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of the 4-chlorobenzenesulfonamido moiety enhances its utility in constructing sulfonamide-based pharmacophores, while the butanoic acid chain offers flexibility for further derivatization. Its well-defined structure and reactivity make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
4-(4-chlorobenzenesulfonamido)butanoic acid structure
36974-66-0 structure
Product name:4-(4-chlorobenzenesulfonamido)butanoic acid
CAS No:36974-66-0
MF:C10H12ClNO4S
MW:277.724580764771
MDL:MFCD00442732
CID:1480225
PubChem ID:2053482

4-(4-chlorobenzenesulfonamido)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-[[(4-chlorophenyl)sulfonyl]amino]-
    • N-(p-Chlorbenzolsulfonyl)-γ-aminobuttersaeure
    • 4-(4-chlorobenzenesulfonamido)butanoic acid
    • SR-01000408157-1
    • STK792549
    • 4-[(4-chlorophenyl)sulfonylamino]butanoic acid
    • NCGC00342296-01
    • 36974-66-0
    • N-(4'-chlorobenzenesulfonyl)-4-aminobutyric acid
    • EN300-191870
    • OLFODGXQLMGVNI-UHFFFAOYSA-N
    • BBL028567
    • SCHEMBL7384412
    • CBDivE_007887
    • AB01333212-02
    • CS-0266430
    • MFCD00442732
    • AKOS000143993
    • 4-((4-Chlorophenyl)sulfonamido)butanoic acid
    • 4-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid
    • CCG-116408
    • SR-01000408157
    • VS-08845
    • MDL: MFCD00442732
    • Inchi: InChI=1S/C10H12ClNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14)
    • InChI Key: OLFODGXQLMGVNI-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)Cl

Computed Properties

  • Exact Mass: 277.01766
  • Monoisotopic Mass: 277.0175567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.8Ų
  • XLogP3: 1.4

Experimental Properties

  • PSA: 83.47

4-(4-chlorobenzenesulfonamido)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-191870-2.5g
4-(4-chlorobenzenesulfonamido)butanoic acid
36974-66-0
2.5g
$474.0 2023-09-17
Enamine
EN300-191870-5.0g
4-(4-chlorobenzenesulfonamido)butanoic acid
36974-66-0
5.0g
$701.0 2023-02-16
Enamine
EN300-191870-0.25g
4-(4-chlorobenzenesulfonamido)butanoic acid
36974-66-0
0.25g
$88.0 2023-09-17
Enamine
EN300-191870-0.5g
4-(4-chlorobenzenesulfonamido)butanoic acid
36974-66-0
0.5g
$164.0 2023-09-17
A2B Chem LLC
AW14252-1g
4-(4-chlorobenzenesulfonamido)butanoic acid
36974-66-0 95%
1g
$395.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337100-250mg
4-((4-Chlorophenyl)sulfonamido)butanoic acid
36974-66-0 98%
250mg
¥2217.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337100-2.5g
4-((4-Chlorophenyl)sulfonamido)butanoic acid
36974-66-0 98%
2.5g
¥11063.00 2024-05-16
Enamine
EN300-191870-1.0g
4-(4-chlorobenzenesulfonamido)butanoic acid
36974-66-0
1g
$0.0 2023-06-08
Enamine
EN300-191870-10g
4-(4-chlorobenzenesulfonamido)butanoic acid
36974-66-0
10g
$1040.0 2023-09-17
OTAVAchemicals
1046241-500MG
4-(4-chlorobenzenesulfonamido)butanoic acid
36974-66-0 95%
500MG
$100 2023-06-25

Additional information on 4-(4-chlorobenzenesulfonamido)butanoic acid

4-(4-chlorobenzenesulfonamido)butanoic acid (CAS No. 36974-66-0): A Comprehensive Overview

4-(4-chlorobenzenesulfonamido)butanoic acid, identified by its CAS number 36974-66-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, featuring a benzenesulfonamide functional group attached to a butanoic acid moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of 4-(4-chlorobenzenesulfonamido)butanoic acid consists of a benzene ring substituted with a chlorine atom at the para position relative to the sulfonamide group. This arrangement imparts specific electronic and steric characteristics to the molecule, influencing its reactivity and interaction with biological targets. The sulfonamide group is particularly noteworthy, as it is a common pharmacophore in drug design, contributing to the compound's potential therapeutic applications.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the sulfonamide moiety can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorine atom in 4-(4-chlorobenzenesulfonamido)butanoic acid further enhances its pharmacological potential by modulating electronic effects and influencing metabolic pathways.

One of the most compelling aspects of 4-(4-chlorobenzenesulfonamido)butanoic acid is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in disease pathways. For instance, studies have shown that derivatives of this molecule can inhibit proteases and kinases, which are critical players in cancer progression. The versatility of 4-(4-chlorobenzenesulfonamido)butanoic acid allows for modifications at multiple positions, enabling the creation of libraries of compounds with tailored biological activities.

The synthesis of 4-(4-chlorobenzenesulfonamido)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with an amine to form the sulfonamide derivative. Subsequent functionalization at the butanoic acid side chain yields the final product. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity.

The pharmacokinetic properties of 4-(4-chlorobenzenesulfonamido)butanoic acid are also subjects of intense investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Preclinical studies have begun to unravel these processes, providing insights into dosing regimens and potential drug-drug interactions.

In addition to its pharmaceutical applications, 4-(4-chlorobenzenesulfonamido)butanoic acid has shown promise in material science. Its unique structural features make it a candidate for developing new polymers and coatings with enhanced durability and functionality. Researchers are exploring its incorporation into hydrogels and nanomaterials aimed at drug delivery systems, where precise control over molecular architecture is essential.

The future directions for research on 4-(4-chlorobenzenesulfonamido)butanoic acid are multifaceted. Advances in computational chemistry and artificial intelligence are enabling more efficient virtual screening of derivatives to identify lead compounds for further development. Additionally, innovations in synthetic methodologies are making it possible to access complex analogs with improved properties.

In conclusion, 4-(4-chlorobenzenesulfonamido)butanoic acid (CAS No. 36974-66-0) represents a significant compound in modern chemical research. Its unique structure and versatile applications make it indispensable in pharmaceutical development and material science. As our understanding of its properties continues to grow, so too will its impact on advancing scientific knowledge and therapeutic interventions.

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